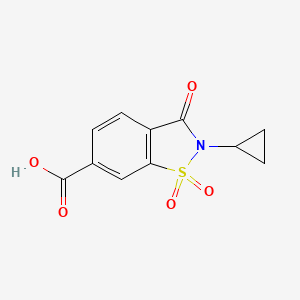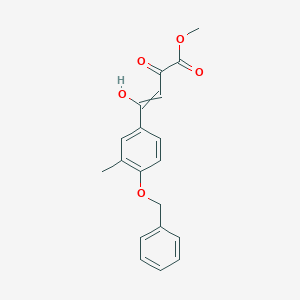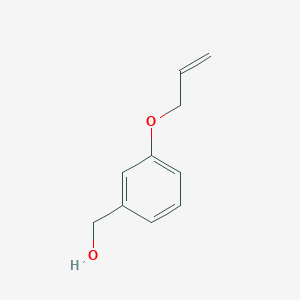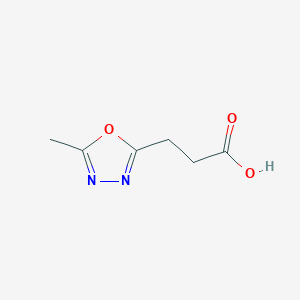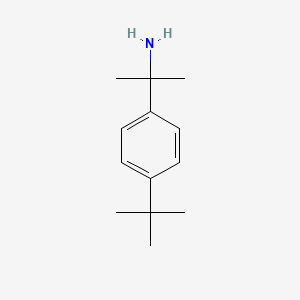
2-(4-Tert-butylphenyl)propan-2-amine
Vue d'ensemble
Description
2-(4-Tert-butylphenyl)propan-2-amine is a chemical compound with the molecular formula C13H21N . It is also known as 4-tert-Butyl-a,a-dimethyl-benzenemethanamine . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-(4-Tert-butylphenyl)propan-2-amine is 1S/C13H21N.ClH/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14;/h6-9H,14H2,1-5H3;1H . This indicates the presence of a chlorine atom in the compound, suggesting that it may exist as a hydrochloride salt .Physical And Chemical Properties Analysis
2-(4-Tert-butylphenyl)propan-2-amine has a molecular weight of 191.31 . It is typically in the form of a powder and is stored at room temperature .Applications De Recherche Scientifique
Environmental Monitoring and Health Impact Assessment
A significant body of research has focused on the environmental and health impact assessments of aromatic amines, with specific attention to 2-(4-tert-butylphenyl)propan-2-amine and its derivatives. Studies have utilized these compounds as markers for environmental exposure and have investigated their metabolism, excretion, and potential health implications.
Human Biomonitoring and Exposure Trends
The environmental presence and human exposure to aromatic amines, including derivatives of 2-(4-tert-butylphenyl)propan-2-amine, have been monitored over time. For instance, Scherer et al. (2020) developed a method for analyzing lysmeral metabolites in urine samples, revealing a decreasing trend in exposure to the fragrance chemical lysmeral (which shares structural similarities with 2-(4-tert-butylphenyl)propan-2-amine) from 2000 to 2018. This study highlighted the importance of ongoing monitoring to assess exposure trends and potential health risks associated with aromatic amines (Scherer et al., 2020).
Metabolism and Excretion Studies
Research has also focused on the metabolism and excretion kinetics of aromatic amines in humans. Scherer et al. (2017) examined the human metabolism and excretion kinetics of lysmeral, a compound related to 2-(4-tert-butylphenyl)propan-2-amine. Their findings provided insights into the suitability of certain metabolites as biomarkers of exposure, which could be applied for biomonitoring in the general population (Scherer et al., 2017).
Toxicological Assessments and Health Risks
- Toxicological Profiles and Risk Assessment: Studies have investigated the toxicological profiles of aromatic amines, including those structurally related to 2-(4-tert-butylphenyl)propan-2-amine, to assess their health risks. The metabolites of these compounds in human urine have been studied to understand their potential impacts on human health. For example, the presence of metabolites from various aromatic amines in children and adolescents in Germany was evaluated to build a basis for proposals to reduce exposure and develop reference values for urinary metabolite concentrations, facilitating the recognition of future exposure trends (Murawski et al., 2020).
Safety and Hazards
Orientations Futures
While specific future directions for 2-(4-Tert-butylphenyl)propan-2-amine are not mentioned in the search results, similar compounds such as 2,4-Ditert butyl phenol have potential applications in cancer research . Further investigation and exploration of these compounds could contribute to their potential application as novel therapeutic agents .
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9H,14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDSISYRXTPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)





![Thieno[3,2-c]pyridin-4-ylhydrazine](/img/structure/B1516956.png)
